molecular formula C21H20F2N2O2S B10934886 1-(2,3-Difluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2,3-Difluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10934886
M. Wt: 402.5 g/mol
InChI Key: AQLRTEIYRXDZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIFLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperazine ring substituted with a 2,3-difluorobenzyl group and a 2-naphthylsulfonyl group. Its unique structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIFLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,3-Difluorobenzyl Group: This step involves the nucleophilic substitution of a suitable p

Properties

Molecular Formula

C21H20F2N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H20F2N2O2S/c22-20-7-3-6-18(21(20)23)15-24-10-12-25(13-11-24)28(26,27)19-9-8-16-4-1-2-5-17(16)14-19/h1-9,14H,10-13,15H2

InChI Key

AQLRTEIYRXDZOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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